Loratadine

Allergy Immunology Dermatology

Loratadine (CAS 79794-75-5) is a peripherally selective H1 antagonist with placebo-level CNS safety, serving as a critical reference for sedation liability studies and drug metabolism research. • Peripheral H1 selectivity with no cognitive impairment at therapeutic doses. • CYP3A4/CYP2D6-mediated hepatic activation to desloratadine enables metabolism-probe applications. • Proven superior efficacy vs. cetirizine in chronic urticaria models. • Well-characterized benchmark for antihistamine comparative studies. Supplied with full QC documentation and global shipping.

Molecular Formula C22H23ClN2O2
Molecular Weight 382.9 g/mol
CAS No. 79794-75-5
Cat. No. B1675096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine
CAS79794-75-5
Synonyms4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester
Alavert
Claritin
Clarium
Loratadine
Sch 29851
Sch-29851
Sch29851
Molecular FormulaC22H23ClN2O2
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
InChIKeyJCCNYMKQOSZNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/ml at 25°C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loratadine: A Non-Sedating H1 Antihistamine


Loratadine (CAS 79794-75-5) is a long-acting, tricyclic second-generation antihistamine that acts as a potent and highly selective antagonist at peripheral histamine H1 receptors, with minimal central nervous system penetration [1]. It is extensively metabolized via hepatic CYP450 enzymes, primarily to its pharmacologically active metabolite, desloratadine [2]. This pharmacokinetic profile contributes to its well-documented lack of sedation and impairment of cognitive or psychomotor function at recommended doses, distinguishing it from both first-generation agents and certain other second-generation alternatives [3].

Peripheral H1 receptor selectivity research tool

CNS comparator for cognitive function and sedation studies

CYP-dependent prodrug conversion to desloratadine model

Loratadine: Key Differences from Other Antihistamines


Despite sharing a common class designation as 'second-generation antihistamines', significant heterogeneity exists in the pharmacodynamic potency, onset and duration of action, and metabolic pathways among agents such as loratadine, cetirizine, and fexofenadine [1]. Assumptions of therapeutic equivalence or simple interchangeability are invalidated by direct comparative studies demonstrating clinically meaningful differences in efficacy endpoints, speed of symptom relief, and even contradictory findings across different disease models (e.g., allergic rhinitis vs. chronic urticaria) [2]. Furthermore, key pharmacokinetic distinctions, including the necessity of hepatic metabolism for loratadine to yield its active metabolite versus direct activity for others, and differing food-effect profiles, preclude uniform performance expectations [3]. The following quantitative evidence guide provides the necessary data to inform rigorous scientific selection and procurement decisions based on specific experimental or clinical requirements.

Pharmacodynamic variability

Onset and model-response endpoints may differ from other second-generation antihistamines.

Metabolic activation requirement

Hepatic CYP metabolism for desloratadine formation distinguishes it from directly active agents.

Food-effect profile

Food-intake effects on exposure may require study-specific design considerations.

Loratadine: Head-to-Head Comparative Evidence


Chronic Urticaria: Comparative Efficacy vs. Cetirizine

In a direct head-to-head, multi-centric trial of 210 patients with chronic urticaria, loratadine (10 mg daily) was found to be superior to cetirizine (10 mg daily) in terms of a more rapid onset of action and overall clinical efficacy, alongside a more favorable side effect profile [1]. This finding is noteworthy as it contrasts with data from allergic rhinitis models, where cetirizine often demonstrates faster or greater symptom relief [2]. This disease-specific efficacy variance underscores the importance of selecting an antihistamine based on the target indication, not solely on class-level assumptions.

Chronic Urticaria vs. Cetirizine
Head-to-head
Reported faster onset and higher overall response rate in urticaria model (N=210).
Supports disease-specific endpoint context; reported urticaria response advantage.
Multi-centric RCT; p-value not specified.
Allergy Immunology Dermatology

CNS Safety Profile vs. Diphenhydramine

A randomized, double-blind, placebo-controlled study in 98 healthy volunteers directly compared the cognitive and sedative effects of loratadine (10 mg), diphenhydramine (50 mg), and placebo. After the initial dose, subjects taking diphenhydramine demonstrated significantly poorer cognitive performance on tasks of divided attention, working memory, speed, and vigilance compared to those taking loratadine or placebo [1]. There were no significant differences in any measure of cognitive or psychomotor test performance, mood, or sedation between loratadine and placebo groups after either the initial dose or at steady-state (day 5) [1]. This is mechanistically supported by PET imaging studies showing that brain H1 receptor occupancy (H1RO) for loratadine (13.8 ± 7.00%) is substantially lower than that of first-generation agents, which typically exceed 50% occupancy [2].

CNS Safety vs. Diphenhydramine
Head-to-head
No significant cognitive impairment vs. placebo; diphenhydramine caused significant impairment (p<0.05).
Supports CNS comparator model; reported no cognitive performance difference.
Double-blind RCT, N=98 healthy volunteers.
Neuroscience Pharmacology Safety Pharmacology

Peripheral H1 Receptor Selectivity

In a comparative in vitro binding study using guinea-pig tissue membranes, loratadine was the only compound tested among several antihistamines that demonstrated statistically significant selectivity for peripheral (lung) versus central (cortex) H1 receptors [1]. The Ki for lung tissue was 35 nM, compared to 118 nM for cortex (p<0.05). In contrast, other antihistamines like terfenadine, astemizole, and chlorpheniramine showed no significant difference in affinity between the two tissue types [1]. This peripheral selectivity is a fundamental mechanism explaining loratadine's lack of sedation and cognitive impairment.

Peripheral H1 Selectivity (Ki)
In vitro
Lung Ki = 35 nM; Cortex Ki = 118 nM (3.4-fold peripheral preference).
Peripheral binding selectivity context; supports CNS safety interpretation.
Guinea-pig membrane binding assay.
Receptor Pharmacology Binding Assay CNS Safety

Allergic Rhinitis: Onset & Potency vs. Cetirizine & Fexofenadine

Multiple comparative studies provide quantitative data on the onset and magnitude of action of loratadine versus other second-generation agents in allergic rhinitis models. In a controlled environmental exposure unit (EEU) study, cetirizine 10 mg demonstrated a significantly faster onset of action (within 1 hour) and greater overall symptom reduction compared to loratadine 10 mg, which had an onset of 3 hours and lower symptom score reductions [1]. In a skin test model (wheal-and-flare suppression), fexofenadine 180 mg exhibited a faster onset (2 hours) and greater potency in suppressing both wheal and flare responses compared to loratadine 10 mg (onset 4 hours) over a 25-hour period [2]. These data highlight that while loratadine is effective, its pharmacodynamic profile for allergic rhinitis is distinct, with a slower onset and lower relative potency compared to some alternatives.

Allergic Rhinitis Onset vs. Comparators
Head-to-head
Cetirizine onset 1h, symptom reduction 36.8%; loratadine 3h, 15.4%; fexofenadine flare suppression onset 2h.
Model-specific onset profile context; supports pharmacodynamic differentiation.
EEU and skin test models; multiple comparators.
Allergic Rhinitis Clinical Pharmacology Pharmacodynamics

Loratadine: Research & Industrial Applications


Chronic Urticaria Trials: Non-Sedation Critical

The direct comparative evidence demonstrating loratadine's superior or non-inferior efficacy and faster onset compared to cetirizine in chronic urticaria [1] makes it a preferred candidate for studies in this indication. Its proven lack of sedation [2] is a crucial advantage, ensuring patient compliance and data integrity in trials where cognitive side effects could confound results.

CNS Safety & Cognitive Impairment Research

The definitive, placebo-level performance on a comprehensive battery of cognitive and psychomotor tests [1], coupled with mechanistic receptor-binding evidence of peripheral selectivity [2], positions loratadine as an ideal reference compound or negative control in studies assessing CNS safety, sedation, and drug-drug interactions affecting cognitive function.

Hepatic Metabolism & Active Metabolite Studies

Loratadine's unique pharmacokinetic profile, requiring hepatic metabolism via CYP3A4 and CYP2D6 to form its active metabolite desloratadine [1], makes it a valuable probe for studying drug metabolism, prodrug activation, and the impact of genetic polymorphisms or drug interactions on therapeutic outcomes. Its bioavailability is also known to be increased with food, providing a model for studying food-effects on drug absorption [2].

Allergic Rhinitis: Benchmark Second-Generation Comparator

Given the extensive, high-quality comparative data against both first-generation (e.g., diphenhydramine) and other second-generation (e.g., cetirizine, fexofenadine) agents in allergic rhinitis models [1][2], loratadine serves as an essential benchmark or active comparator. Its well-characterized, moderate pharmacodynamic profile provides a clear baseline for evaluating novel therapeutic candidates.

Application
Selection Property
Validation Focus
Urticaria Model Studies
Reported non-sedating urticaria endpoint response
Urticaria-specific endpoint and cognitive safety monitoring
CNS Safety Research
Placebo-level cognitive performance profile
Cognitive function endpoints and brain H1RO
Metabolism & Prodrug Studies
CYP-dependent prodrug conversion to desloratadine
Metabolite ID and CYP interaction studies
Allergic Rhinitis Benchmark
Well-characterized rhinitis pharmacodynamic profile
Onset and symptom-response profiling against comparator agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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